molecular formula C22H30N4OS B070878 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide CAS No. 186453-61-2

2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide

Cat. No. B070878
CAS RN: 186453-61-2
M. Wt: 398.6 g/mol
InChI Key: HBAYIEBTXLGVPE-JJIBRWJFSA-N
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Description

2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide, also known as DAPH, is a chemical compound that has been widely studied for its potential therapeutic applications. The compound belongs to the class of hydrazinecarbothioamide derivatives and is known for its ability to inhibit the growth of cancer cells.

Mechanism Of Action

The mechanism of action of 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects on cancer cells. The compound has been shown to induce DNA damage and inhibit the activity of certain proteins that are involved in cell growth and division. 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide has also been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a potentially effective anti-cancer agent with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide. One area of interest is the development of more effective delivery systems for the compound, such as liposomes or nanoparticles. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide and to identify potential biomarkers that could be used to predict patient response to the compound.

Synthesis Methods

2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-(diethylamino)benzaldehyde with propyl 4-mercaptobenzoate in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide.

Scientific Research Applications

2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential use as an anti-cancer agent. Research has shown that the compound has the ability to induce apoptosis, or programmed cell death, in cancer cells. 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

properties

CAS RN

186453-61-2

Product Name

2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide

Molecular Formula

C22H30N4OS

Molecular Weight

398.6 g/mol

IUPAC Name

1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[(4-propoxyphenyl)methyl]thiourea

InChI

InChI=1S/C22H30N4OS/c1-4-15-27-21-13-9-18(10-14-21)16-23-22(28)25-24-17-19-7-11-20(12-8-19)26(5-2)6-3/h7-14,17H,4-6,15-16H2,1-3H3,(H2,23,25,28)/b24-17+

InChI Key

HBAYIEBTXLGVPE-JJIBRWJFSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=C(C=C2)N(CC)CC

SMILES

CCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)N(CC)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)N(CC)CC

synonyms

Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-p ropoxyphenyl)methyl)-

Origin of Product

United States

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